molecular formula C12H8F2O2 B6146848 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol CAS No. 1261944-29-9

3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6146848
CAS No.: 1261944-29-9
M. Wt: 222.2
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Description

3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol is an organic compound with the molecular formula C12H8F2O2 and a molecular weight of 222.188 g/mol . This compound is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol typically involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with 3-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Amino or thiol-substituted biphenyl derivatives.

Scientific Research Applications

3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol is used in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol is unique due to its specific arrangement of fluorine and hydroxyl groups on a biphenyl scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

3-fluoro-4-(4-fluoro-2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-7-1-3-10(12(16)5-7)9-4-2-8(15)6-11(9)14/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNINLSPZGNERJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684191
Record name 2',4-Difluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-29-9
Record name 2',4-Difluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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